3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-17(2)11-14-12-20-10-6-9-18(14)15(19)16-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRUWCWPGMDITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenyl-1,4-thiazepane-4-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of alternative coupling agents and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis:
Structural Features
Key Observations:
- Thiazepane vs.
- Dimethylamino Groups: Both classes feature dimethylamino moieties, which enhance solubility and bioavailability.
- Functional Group Diversity: The phenyl carboxamide in the target compound contrasts with the oxazolidinone groups in PF 43(1) analogs, suggesting divergent mechanisms (e.g., receptor antagonism vs. ribosomal inhibition).
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The thiazepane derivative’s sulfur atom may reduce logP compared to the bis-indole compounds, impacting blood-brain barrier penetration.
- Metabolic Stability: Oxazolidinone-containing compounds (PF 43(1)) are prone to enzymatic hydrolysis, whereas the thiazepane’s carboxamide group might exhibit slower degradation .
Research Findings and Data Gaps
- Antibacterial Activity: PF 43(1) bis-indole derivatives demonstrate potent activity against Gram-positive pathogens (MIC ≤ 1 µg/mL) due to oxazolidinone’s ribosomal binding . No such data exists for the thiazepane compound.
- CNS Penetration: Dimethylamino groups in both classes suggest CNS accessibility, but the thiazepane’s larger ring size could limit diffusion compared to planar indole systems.
Biological Activity
3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide, also known by its chemical formula C13H20N2OS2, is a compound that has garnered attention for its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazepane ring structure, which is significant for its chemical behavior. The presence of a dimethylamino group and a phenyl substituent contributes to its unique pharmacological profile. The molecular weight of the compound is approximately 284.44 g/mol, and it has been characterized as having distinct structural properties compared to its analogs, such as 4-methyl and 4-chloro counterparts.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2OS2 |
| Molecular Weight | 284.44 g/mol |
| CAS Number | 1448063-55-5 |
| IUPAC Name | [3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways. For instance, molecular docking studies have suggested interactions with neuraminidase enzymes, indicating antiviral properties.
- Cellular Effects : In vitro studies have demonstrated that this compound can alter gene expression related to cell cycle regulation and apoptosis in various cancer cell lines. It appears to modulate key signaling pathways that are implicated in tumor progression .
- Anti-inflammatory Properties : Preliminary findings suggest that the compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators in immune responses .
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Anticancer Activity : A study investigating the effects of similar thiazepane derivatives reported significant reductions in tumor growth and improved survival rates in animal models when treated with compounds structurally related to this compound .
- Neuroprotective Effects : Another research effort highlighted the neuroprotective potential of thiazepane derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate oxidative stress and neuronal apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
